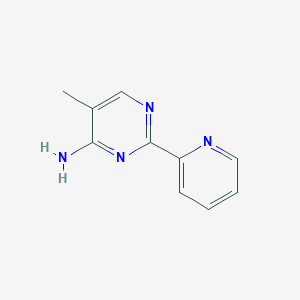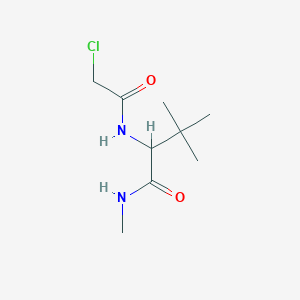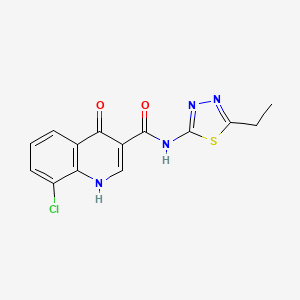
8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a quinoline core, a thiadiazole ring, and a carboxamide group, contributes to its diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide (CS2) and subsequent cyclization.
Coupling of the Thiadiazole and Quinoline Derivatives: The final step involves coupling the thiadiazole derivative with the chlorinated quinoline core in the presence of a base such as triethylamine (TEA) to form the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Pharmacology: Studies focus on its mechanism of action, pharmacokinetics, and pharmacodynamics.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
8-chloro-4-hydroxyquinoline-3-carboxamide: Lacks the thiadiazole ring, which may result in different biological activity.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide: Lacks the chloro group, which may affect its reactivity and binding affinity.
8-chloro-N-(1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide: Lacks the ethyl group, which may influence its solubility and pharmacokinetics.
Uniqueness
The presence of both the chloro group and the thiadiazole ring in 8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide contributes to its unique chemical and biological properties. These structural features enhance its ability to interact with a wide range of biological targets, making it a versatile compound for various scientific research applications.
属性
IUPAC Name |
8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c1-2-10-18-19-14(22-10)17-13(21)8-6-16-11-7(12(8)20)4-3-5-9(11)15/h3-6H,2H2,1H3,(H,16,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDJTBWAINBBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(3-Chlorophenyl)-4-fluoropiperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2721740.png)
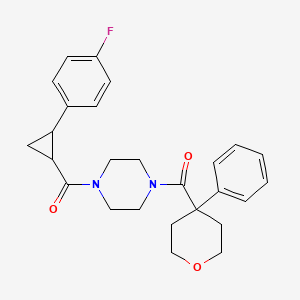
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2721742.png)
![3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea](/img/structure/B2721743.png)
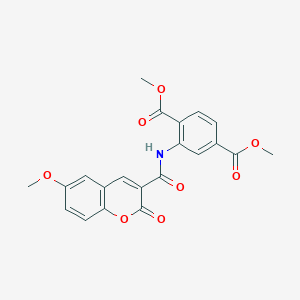
![2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2721745.png)
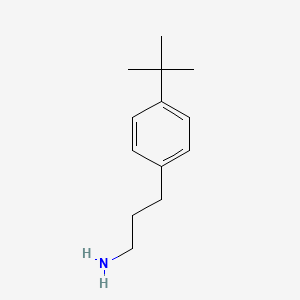
![2-[(2E)-1-(dimethylamino)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2721750.png)
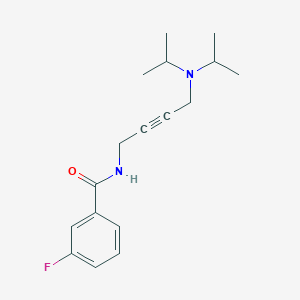
![[2-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2721752.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2721753.png)
![7-[(2-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2721755.png)
